REACTION_CXSMILES
|
[OH:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[CH:4][N:3]=1.C(=O)([O-])[O-].[K+].[K+].Br[CH2:16][CH2:17][CH2:18][CH2:19][Cl:20].[I-].[K+]>CO.O>[Cl:20][CH2:19][CH2:18][CH2:17][CH2:16][N:3]1[CH:4]=[CH:5][C:6]([CH3:8])=[CH:7][C:2]1=[O:1] |f:1.2.3,5.6|
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
OC1=NC=CC(=C1)C
|
Name
|
|
Quantity
|
1.9 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
13 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
3.54 g
|
Type
|
reactant
|
Smiles
|
BrCCCCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[I-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
were stirred at room temperature for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 6 hours
|
Duration
|
6 h
|
Type
|
STIRRING
|
Details
|
stirred at room temperature for 12 hours
|
Duration
|
12 h
|
Type
|
EXTRACTION
|
Details
|
the aqueous mixture was extracted with dichloromethane
|
Type
|
CUSTOM
|
Details
|
Drying of the organic phase and removal of the
|
Type
|
FILTRATION
|
Details
|
desiccant by filtration
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
ClCCCCN1C(C=C(C=C1)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2 g | |
YIELD: CALCULATEDPERCENTYIELD | 72.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |